(R)-methyl 2-amino-3-chloropropanoate hydrochloride (R)-methyl 2-amino-3-chloropropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 17136-54-8
VCID: VC21543491
InChI: InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1
SMILES: COC(=O)C(CCl)N.Cl
Molecular Formula: C4H9Cl2NO2
Molecular Weight: 174.02 g/mol

(R)-methyl 2-amino-3-chloropropanoate hydrochloride

CAS No.: 17136-54-8

VCID: VC21543491

Molecular Formula: C4H9Cl2NO2

Molecular Weight: 174.02 g/mol

* For research use only. Not for human or veterinary use.

(R)-methyl 2-amino-3-chloropropanoate hydrochloride - 17136-54-8

Description

(R)-methyl 2-amino-3-chloropropanoate hydrochloride is a chiral amino acid derivative, specifically a methyl ester of a chlorinated version of alanine. It is notable for its role in various biochemical applications, particularly in the synthesis of pharmaceuticals and as a building block in organic chemistry. The compound is classified under the chemical identifiers with the CAS number 17136-54-8 and molecular formula C₄H₉Cl₂NO₂.

Synthesis Methods

The synthesis of (R)-methyl 2-amino-3-chloropropanoate hydrochloride can be achieved through several methods. A notable approach involves the esterification of D-serine followed by chlorination using thionyl chloride. This method emphasizes efficiency and sustainability, minimizing waste and allowing for solvent recycling .

Synthesis Steps

  • Esterification: Dissolve D-serine in methanol and add thionyl chloride dropwise. Perform a refluxing reaction to achieve methyl esterification.

  • Chlorination: Add the D-serine methyl ester hydrochloride and thionyl chloride into dichloroethane. Perform chlorination for 24 hours.

  • Purification: Filter the crude product, decolorize in methanol, cool, crystallize, and then filter and dry to obtain the final product .

Applications and Research Findings

(R)-methyl 2-amino-3-chloropropanoate hydrochloride is primarily used in research settings and has potential applications in drug development and synthesis. It is recognized for its structural similarity to natural amino acids, which makes it suitable for various biochemical applications.

Potential Applications

  • Pharmaceutical Synthesis: Used as an intermediate in synthesizing drugs targeting neurological disorders.

  • Biochemical Pathways: Participates in various biochemical pathways, potentially interacting with receptors and enzymes involved in metabolic processes.

Safety and Hazards

The compound poses potential health risks, including toxicity if ingested or inhaled. It is classified with hazard statements indicating skin irritation, serious eye irritation, and respiratory tract irritation .

Hazard Classification

Hazard CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
CAS No. 17136-54-8
Product Name (R)-methyl 2-amino-3-chloropropanoate hydrochloride
Molecular Formula C4H9Cl2NO2
Molecular Weight 174.02 g/mol
IUPAC Name methyl (2R)-2-amino-3-chloropropanoate;hydrochloride
Standard InChI InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1
Standard InChIKey POPBCSXDEXRDSX-DFWYDOINSA-N
Isomeric SMILES COC(=O)[C@H](CCl)N.Cl
SMILES COC(=O)C(CCl)N.Cl
Canonical SMILES COC(=O)C(CCl)N.Cl
Synonyms 17136-54-8;(R)-methyl2-amino-3-chloropropanoatehydrochloride;C4H9Cl2NO2;ARK022;SCHEMBL9731799;H-beta-Chloro-Ala-OMe.HCl;L-beta-chloroalaninehydrochloride;MolPort-006-823-369;POPBCSXDEXRDSX-DFWYDOINSA-N;FD3044;AKOS025286149;NSC117383;AK165586;AM008847;beta-chloroalaninemethylesterhydrochloride;FT-0664546;X3554;L-|A-ChloroalanineMethylEsterHydrochloride;L-beta-Chloroalaninemethylesterhydrochloride;D,L-3-Chloroalaninemethylesterhydrochloride;(R)-METHYL2-AMINO-3-CHLOROPROPANOATEHCL;METHYL(2R)-2-AMINO-3-CHLOROPROPANOATEHYDROCHLORIDE
PubChem Compound 17750875
Last Modified Aug 15 2023

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